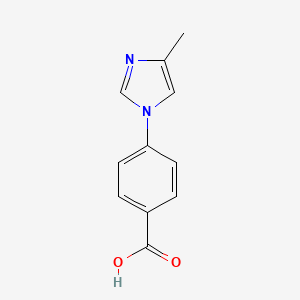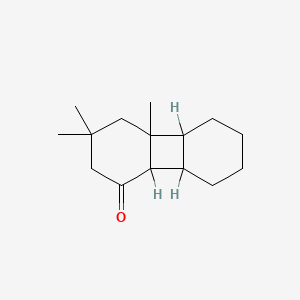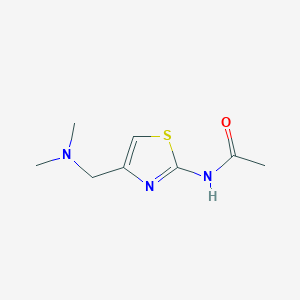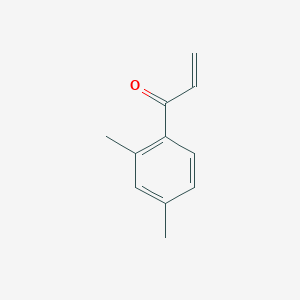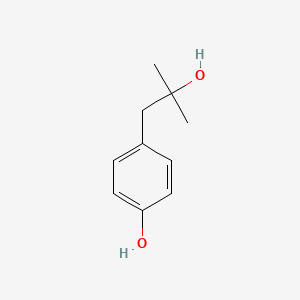![molecular formula C47H72N8O9 B8697982 (1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hymenistatin I: is a cyclic octapeptide isolated from the marine sponge Phakellia fusca . It is composed of eight amino acids arranged in a ring structure with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] . This compound exhibits significant immunosuppressive activity, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hymenistatin I can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the use of Fmoc or Boc protection for the α-amino groups, with HBTU/NMM as the coupling reagent for linear peptide synthesis . The cyclization of the linear peptide to form the cyclic octapeptide is achieved using BOP/HOBt/DIEA as the cyclizing reagents . The synthesized peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of over 99% .
Industrial Production Methods: Industrial production of Hymenistatin I follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-yield production. The use of large-scale RP-HPLC systems ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue in the peptide.
Reduction: Reduction reactions can affect the peptide bonds and the overall structure of the cyclic peptide.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or EDCI.
Major Products Formed:
Oxidation: Modified peptides with oxidized tyrosine residues.
Reduction: Reduced peptides with altered peptide bonds.
Substitution: Analog peptides with substituted amino acid residues.
Aplicaciones Científicas De Investigación
Hymenistatin I has a wide range of applications in scientific research, including:
Mecanismo De Acción
Hymenistatin I exerts its effects by modulating the immune response. It inhibits both humoral and cellular immune responses, similar to cyclosporin A . The exact molecular targets and pathways involved include the inhibition of cytokine production and T-cell activation . This immunosuppressive activity is crucial for its potential therapeutic applications .
Comparación Con Compuestos Similares
Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.
Tacrolimus: A macrolide lactone with potent immunosuppressive properties.
Sirolimus: An immunosuppressive agent used in organ transplantation.
Uniqueness of Hymenistatin I: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which contribute to its distinct immunosuppressive activity . Unlike cyclosporin A, Hymenistatin I interacts with different molecular targets, providing an alternative mechanism for immunosuppression .
Propiedades
Fórmula molecular |
C47H72N8O9 |
|---|---|
Peso molecular |
893.1 g/mol |
Nombre IUPAC |
(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-27(6)37-43(60)51-38(28(7)10-2)44(61)52-39(29(8)11-3)47(64)55-24-14-17-35(55)45(62)53-22-12-15-33(53)41(58)48-32(25-30-18-20-31(56)21-19-30)40(57)49-36(26(4)5)46(63)54-23-13-16-34(54)42(59)50-37/h18-21,26-29,32-39,56H,9-17,22-25H2,1-8H3,(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,52,61)/t27-,28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
GEELDTSKBDMDCJ-GDLJMZEHSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC)[C@@H](C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)C)CC5=CC=C(C=C5)O)C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


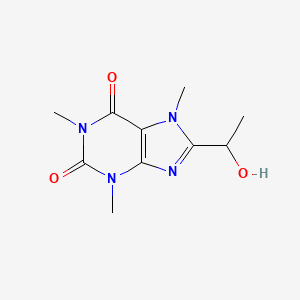
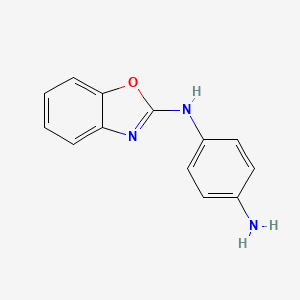

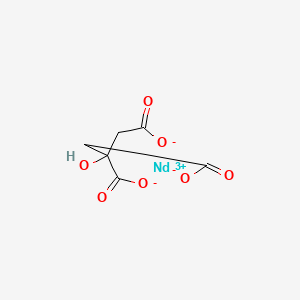
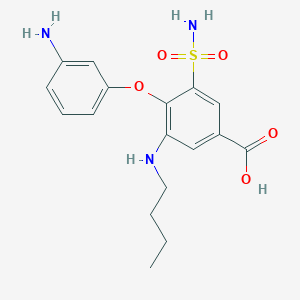
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)
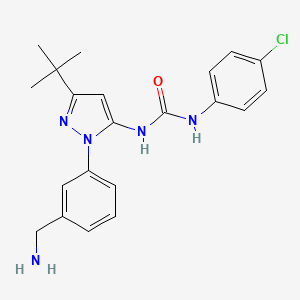
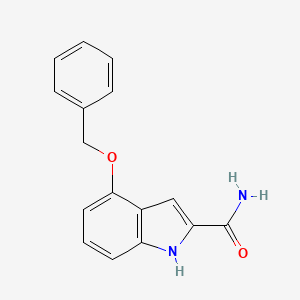
![Tert-butyl(4-chloro-2-{[2-chloro-5-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8697960.png)
